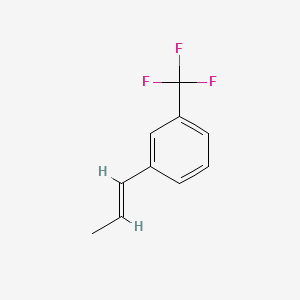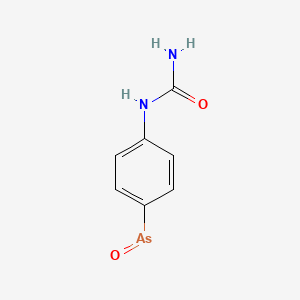
Arsine, 4-carbamidophenyloxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-arsorosophenyl)urea is an organoarsenic compound with the molecular formula C7H7AsN2O2 It is characterized by the presence of an arsenic atom bonded to a phenyl ring, which is further connected to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-arsorosophenyl)urea typically involves the reaction of 4-arsorosophenylamine with isocyanates or carbamoyl chlorides. One common method is the reaction of 4-arsorosophenylamine with phenyl isocyanate in an organic solvent such as dichloromethane, under mild conditions. The reaction proceeds smoothly to yield (4-arsorosophenyl)urea as the primary product .
Industrial Production Methods
Industrial production of (4-arsorosophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
(4-arsorosophenyl)urea undergoes various chemical reactions, including:
Oxidation: The arsenic atom in the compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (4-arsorosophenyl)urea can yield arsenic(V) compounds, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
(4-arsorosophenyl)urea has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of more complex organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of (4-arsorosophenyl)urea involves its interaction with specific molecular targets and pathways. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: Similar to (4-arsorosophenyl)urea, thiourea contains a sulfur atom instead of an arsenic atom.
Phenylurea: This compound has a phenyl group attached to a urea moiety, similar to (4-arsorosophenyl)urea, but lacks the arsenic atom.
Uniqueness
(4-arsorosophenyl)urea is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
2490-89-3 |
|---|---|
Fórmula molecular |
C7H7AsN2O2 |
Peso molecular |
226.06 g/mol |
Nombre IUPAC |
(4-arsorosophenyl)urea |
InChI |
InChI=1S/C7H7AsN2O2/c9-7(11)10-6-3-1-5(8-12)2-4-6/h1-4H,(H3,9,10,11) |
Clave InChI |
WWXFAARCKPTHAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)N)[As]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









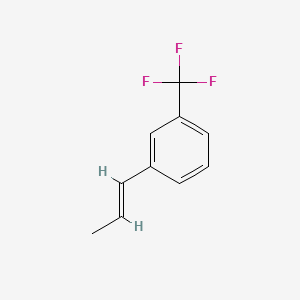
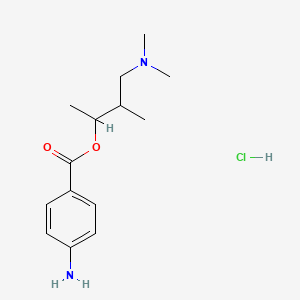
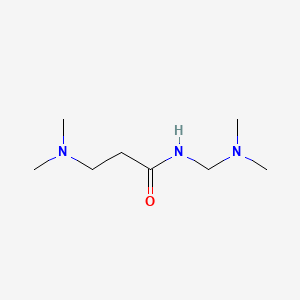
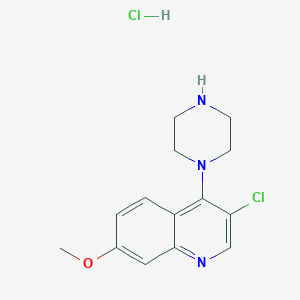

![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
